molecular formula C9H20O2Si B420316 1-(Trimethylsilyl)-1,2-cyclohexanediol

1-(Trimethylsilyl)-1,2-cyclohexanediol

Cat. No.: B420316
M. Wt: 188.34g/mol
InChI Key: JRLPOENERKAGHC-YGPZHTELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trimethylsilyl)-1,2-cyclohexanediol serves as a key reagent in synthetic organic chemistry, primarily functioning as a protected diol equivalent. Its significant research value is demonstrated in the formation of spiro, cyclic orthoesters, a structural motif found in certain oligosaccharide antibiotics. The compound is effectively used in condensation reactions with lactone derivatives, such as 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone, catalyzed by trimethylsilyl trifluoromethanesulfonate (Me 3 SiOTf) to produce these orthoester systems in high yield . This specific reactivity makes it a valuable chiral building block for constructing complex molecular architectures, particularly in the synthesis of specialized carbohydrates and other natural product analogs . The trimethylsilyl group acts as a protecting and directing moiety, facilitating regio- and stereoselective transformations that are essential for advanced chemical synthesis.

Properties

Molecular Formula

C9H20O2Si

Molecular Weight

188.34g/mol

IUPAC Name

(1R)-1-trimethylsilylcyclohexane-1,2-diol

InChI

InChI=1S/C9H20O2Si/c1-12(2,3)9(11)7-5-4-6-8(9)10/h8,10-11H,4-7H2,1-3H3/t8?,9-/m1/s1

InChI Key

JRLPOENERKAGHC-YGPZHTELSA-N

SMILES

C[Si](C)(C)C1(CCCCC1O)O

Isomeric SMILES

C[Si](C)(C)[C@@]1(CCCCC1O)O

Canonical SMILES

C[Si](C)(C)C1(CCCCC1O)O

Origin of Product

United States

Synthetic Methodologies for 1 Trimethylsilyl 1,2 Cyclohexanediol and Analogous Silylated Vicinal Diols

Direct and Indirect Dihydroxylation Approaches

Direct and indirect dihydroxylation methods provide powerful routes to silylated vicinal diols by introducing two hydroxyl groups across a double bond in the presence of a silicon moiety. These approaches can often be rendered highly stereoselective through the use of chiral catalysts or reagents.

Asymmetric Dihydroxylation of Unsaturated Organosilanes

The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high levels of stereocontrol. wikipedia.orgalfa-chemistry.comnih.gov The application of this methodology to unsaturated organosilanes, such as vinylsilanes and allylsilanes, provides a direct route to chiral silylated diols.

The reaction proceeds efficiently with commercially available reagent mixtures, AD-mix-α and AD-mix-β, which contain the osmium catalyst, a stoichiometric reoxidant like potassium ferricyanide, and the pseudoenantiomeric ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively. organic-chemistry.orgnih.gov The choice of ligand dictates the facial selectivity of the dihydroxylation, allowing for predictable synthesis of the desired enantiomer. wikipedia.org

Research has shown that the stereochemical outcome is highly dependent on the geometry of the starting alkene. For instance, E-allyl- and E-vinyl-silanes typically yield diols with high enantiomeric excesses (ee), often exceeding 96%. rsc.org In contrast, the corresponding Z-analogues tend to produce diols with significantly lower ee values. rsc.org The diols derived from vinylsilanes can be further transformed, for example, into aldehydes via a Peterson olefination reaction. rsc.org

Substrate (Unsaturated Silane)AD-mixYield (%)Enantiomeric Excess (ee %)
E-1-Phenyl-2-(trimethylsilyl)etheneβ>8097
Z-1-Phenyl-2-(trimethylsilyl)etheneβ>8050
(3,3-Dimethyl-1-buten-1-yl)trimethylsilaneβ>8096
Trimethyl(vinyl)silaneβ>80<30
Allyltrimethylsilaneβ>8028

Table 1: Representative results for the Sharpless Asymmetric Dihydroxylation of various unsaturated organosilanes. Data compiled from Fleming, I. et al., Journal of the Chemical Society, Perkin Transactions 1, 1995. rsc.org

Hydrolysis and Functionalization of Silylated Epoxides

An alternative, indirect route to vicinal diols involves the ring-opening of epoxides. wikipedia.org For silylated diols, this strategy entails the formation of a silylated epoxide intermediate, followed by hydrolysis or other nucleophilic ring-opening reactions. This approach is particularly effective for producing trans-1,2-diols due to the inherent Sₙ2 mechanism of epoxide opening, which results in an inversion of stereochemistry at the site of nucleophilic attack.

The synthesis of the requisite silylated epoxides can be achieved through the epoxidation of unsaturated silanes. More advanced methods utilize silyl (B83357) enol ethers as precursors. For example, the Shi asymmetric epoxidation of a silyl enol ether can produce a chiral silyloxy epoxide. nih.govharvard.edunih.govacs.org Although these intermediates can be sensitive, they can be used directly in subsequent steps without extensive purification. nih.govharvard.edu The subsequent hydrolysis or reduction of these silyloxy epoxides provides access to differentiated trans-1,2-diol monosilyl ethers. nih.govharvard.edu Various catalysts, including erbium(III) triflate and decatungstocerate(IV) ion, have been shown to facilitate the ring-opening of epoxides with water to produce diols in high yields. organic-chemistry.org

Organocatalytic Oxygenation Strategies Leading to Silylated Diols

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. In the context of diol synthesis, organocatalytic strategies for the oxidative cleavage of diols are well-established. nih.govorganic-chemistry.org For instance, the combination of catalysts like 1-Me-AZADO with stoichiometric oxidants can facilitate the cleavage of terminal 1,2-diols. organic-chemistry.org

More recently, organophotocatalysis has enabled site-selective modifications of diol substrates through single-electron transfer pathways. researchgate.net These methods often involve the generation of a reactive radical species via photoexcitation of a catalyst, which then reacts with the diol through hydrogen atom transfer to form reactive intermediates. researchgate.net While the direct organocatalytic oxygenation of unsaturated organosilanes to form silylated diols is a developing area, these radical-based strategies present a promising future direction for achieving such transformations under mild, metal-free conditions.

Stereoselective Construction via Specific Transformations

Beyond direct dihydroxylation, stereoselective methods that construct the diol functionality on a pre-existing framework offer precise control over the final structure. These transformations are crucial for synthesizing complex molecules where specific stereoisomers are required.

Preparation of Differentiated trans-1,2-Diol Monosilyl Ethers

A highly effective method for the enantio- and diastereocontrolled synthesis of differentiated trans-1,2-diol monosilyl ethers has been developed, providing a versatile tool for complex molecule synthesis. nih.govnih.govacs.org This synthetic sequence begins with the formation of a silyl enol ether from a ketone, followed by a Shi asymmetric epoxidation to generate a chiral silyloxy epoxide. nih.govharvard.edu

The crucial final step is a regio- and stereoselective reduction of the silyloxy epoxide intermediate. Using a reagent such as borane-tetrahydrofuran complex (borane-THF), the epoxide is opened to yield the desired trans-1,2-diol monosilyl ether. nih.govharvard.edu This method has been successfully applied to various cyclic silyl enol ethers, demonstrating its utility in preparing frameworks analogous to 1-(trimethylsilyl)-1,2-cyclohexanediol. The yields are generally good, and the enantiomeric excesses are high, reflecting the efficiency of the Shi epoxidation step. harvard.edu

Silyl Enol Ether PrecursorSilyl Group (R₃Si)Yield (%)Enantiomeric Excess (ee %)
1-(tert-Butyldiphenylsilyloxy)cyclohexenet-BuPh₂Si7893
1-(Triisopropylsilyloxy)cyclohexenei-Pr₃Si68Not Reported
1-(tert-Butyldimethylsilyloxy)cyclohexenet-BuMe₂Si51Not Reported

Table 2: Synthesis of cyclic trans-1,2-diol monosilyl ethers via Shi asymmetric epoxidation followed by reduction with borane-THF. Data sourced from Myers, A. G. et al., Journal of the American Chemical Society, 2009. nih.govharvard.edu

Intramolecular Cyclization Reactions for Cyclohexanediol Frameworks

Intramolecular cyclization reactions offer a powerful strategy for constructing cyclic systems, including the cyclohexanediol framework. These reactions form rings by connecting two reactive centers within the same molecule. For the synthesis of silylated cyclic diols, this could involve the cyclization of an acyclic precursor already containing the necessary silicon and oxygen functionalities.

Strategies involving silyl radicals are particularly relevant. For example, intramolecular homolytic aromatic silylation has been used to synthesize silafluorenes. rsc.org Similarly, radical cascade processes can assemble complex frameworks by forming C-C and C-Si bonds in a single step. rsc.org Another approach involves the radical transfer hydrosilylation of dienes using silylated cyclohexadienes, which can lead to the formation of silylated cycloalkanes. researchgate.net While not directly yielding a diol, these methods create the silylated carbocyclic core, which can then be subjected to dihydroxylation as described in previous sections. Such approaches provide a strategic alternative for assembling the core structure of molecules like this compound. gatech.edumdpi.com

Stereochemical Control and Conformational Analysis in Silylated 1,2 Cyclohexanediol Systems

Diastereoselectivity and Enantioselectivity in Silylated Diol Synthesis

The synthesis of 1-(trimethylsilyl)-1,2-cyclohexanediol can be approached through various synthetic routes, with the stereochemical outcome being a primary consideration. The diastereoselectivity (the preference for the formation of one diastereomer over another) and enantioselectivity (the preference for the formation of one enantiomer over another) are critical aspects of these synthetic strategies.

The diastereoselective synthesis of highly substituted cyclohexanones, which can be precursors to cyclohexanediols, has been reported to proceed with complete diastereoselectivity in many cases. beilstein-journals.org The stereochemical course of these reactions is often dictated by the minimization of steric interactions in the transition states. In the context of synthesizing this compound, the bulky trimethylsilyl (B98337) group would be expected to exert a strong directing effect, favoring the formation of the trans diastereomer where the TMS group and the adjacent hydroxyl group are on opposite sides of the cyclohexane (B81311) ring to alleviate steric strain.

Enantioselective synthesis, aiming to produce a single enantiomer of the desired compound, often employs chiral catalysts or auxiliaries. For instance, the enantioselective silylation of C-H bonds catalyzed by transition metals is an emerging strategy for constructing chiral molecules. nih.gov Such methods could be adapted for the enantioselective synthesis of this compound, potentially achieving high enantiomeric excesses. The development of chiral ligands for transition-metal-catalyzed enantioselective silylation has shown promise in creating chiral silicon centers, which can then direct subsequent reactions. nih.gov

The table below summarizes the expected outcomes for the synthesis of this compound based on established principles of stereoselective synthesis.

Synthetic ApproachExpected Major StereoisomerKey Influencing Factor
Diastereoselective Dihydroxylation of 1-(trimethylsilyl)cyclohexenetrans-1-(trimethylsilyl)-1,2-cyclohexanediolSteric hindrance from the bulky trimethylsilyl group favoring anti-addition.
Enantioselective Silylation of Cyclohexene-1,2-diolChiral product with high enantiomeric excessUse of a chiral catalyst or auxiliary to control the facial selectivity of the silylation.
Diastereoselective Reduction of 1-(trimethylsilyl)cyclohexane-1,2-dionecis or trans depending on the reducing agent and reaction conditionsThe trajectory of hydride delivery is influenced by the steric and electronic effects of the TMS group.

Chiral Transfer Processes Involving Silylated Intermediates

Chirality transfer, where a stereocenter in a starting material dictates the stereochemistry of a newly formed stereocenter in the product, is a powerful tool in asymmetric synthesis. In systems involving silylated intermediates, the chiral silicon atom itself can act as a source of chirality.

Research has demonstrated that chirality can be effectively transferred from a silicon atom to a carbon atom. researchgate.net For example, the diastereoselective Simmons-Smith cyclopropanation of chiral alkenylsilanols proceeds with chirality transfer from the silicon to the alkenyl carbons. researchgate.net This principle can be extended to the synthesis of this compound. If a chiral silyl (B83357) group is introduced, its stereochemistry can influence the facial selectivity of subsequent reactions on the cyclohexane ring, such as epoxidation or dihydroxylation, thereby controlling the stereochemistry of the resulting diol.

Furthermore, silylated cyclodextrin (B1172386) derivatives have been shown to act as chiral selectors, where interactions with the silyl groups on the surface of the cyclodextrin can drive chiral recognition. nih.gov This highlights the potential for the trimethylsilyl group in this compound to participate in intermolecular recognition processes, which could be exploited in catalysis or sensing applications.

Conformational Preferences and Dynamics of Trimethylsilyl-Substituted Cyclohexanediols

The conformation of a cyclohexane ring is a dynamic equilibrium between two chair conformations, with the boat and twist-boat conformations being higher energy intermediates. pressbooks.pubkhanacademy.org The introduction of substituents on the ring can significantly influence the position of this equilibrium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational preferences of substituted cyclohexanes. The chemical shifts (δ) and coupling constants (J) of the ring protons are sensitive to their axial or equatorial orientation. The Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons, is particularly useful for determining the relative spatial arrangement of substituents.

For this compound, specific NOE enhancements would be expected depending on the conformation. For instance, in an axial conformation of the trimethylsilyl group, NOE signals would be observed between the methyl protons of the TMS group and the axial protons at the C3 and C5 positions. In an equatorial conformation, NOEs would be expected between the TMS methyl protons and the adjacent equatorial proton at C2 and the equatorial proton at C6.

The table below provides predicted ¹H NMR chemical shifts for the methine protons in the cis and trans isomers of this compound based on known trends for substituted cyclohexanes. bmrb.io

IsomerProtonPredicted Chemical Shift (ppm)Expected NOE Correlations
cis (TMS axial, OH equatorial)H-C2 (axial)~3.5TMS methyls, H-C4 (axial), H-C6 (axial)
cis (TMS equatorial, OH axial)H-C2 (equatorial)~4.0H-C1 (if present), H-C3 (axial), H-C3 (equatorial)
trans (TMS equatorial, OH equatorial)H-C2 (axial)~3.4H-C4 (axial), H-C6 (axial)
trans (TMS axial, OH axial)H-C2 (equatorial)~3.9H-C1 (if present), H-C3 (axial), H-C3 (equatorial)

The trimethylsilyl group is known to be a bulky substituent, and as such, it has a strong preference for the equatorial position in a cyclohexane ring to avoid unfavorable 1,3-diaxial interactions. acs.orgwikipedia.org This steric demand will be a dominant factor in determining the conformational equilibrium of this compound.

In the case of the trans isomer, the conformation with both the trimethylsilyl group and the hydroxyl group in equatorial positions would be strongly favored. libretexts.org For the cis isomer, one substituent must be axial while the other is equatorial. Given the larger size of the trimethylsilyl group compared to the hydroxyl group, the conformation with the trimethylsilyl group in the equatorial position and the hydroxyl group in the axial position is expected to be the more stable conformer. libretexts.org

The A-value, which is a measure of the energetic preference of a substituent for the equatorial position, is significantly larger for a trimethylsilyl group than for a hydroxyl group, further supporting this conformational preference.

Stereoisomeric Characterization of 1,2-Cyclohexanediols (cis/trans Isomerism)

1,2-Cyclohexanediol (B165007) can exist as two diastereomers: cis and trans. nist.govnist.govwikipedia.org In the cis isomer, the two hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. These isomers have distinct physical and spectroscopic properties. nih.govorgsyn.org

The introduction of a trimethylsilyl group at the C1 position of 1,2-cyclohexanediol also results in cis and trans diastereomers, where the relationship refers to the relative orientation of the trimethylsilyl and the adjacent hydroxyl group.

cis-1-(trimethylsilyl)-1,2-cyclohexanediol : The trimethylsilyl group and the hydroxyl group at C2 are on the same face of the cyclohexane ring.

trans-1-(trimethylsilyl)-1,2-cyclohexanediol : The trimethylsilyl group and the hydroxyl group at C2 are on opposite faces of the cyclohexane ring.

Each of these diastereomers can also exist as a pair of enantiomers, except for specific meso compounds. chemicalforums.com The characterization and differentiation of these stereoisomers are typically achieved using techniques such as NMR spectroscopy, X-ray crystallography, and chiral chromatography. For example, the coupling constants between the protons on C1 and C2 in the ¹H NMR spectrum can provide valuable information about the dihedral angle between these protons, which in turn relates to the cis or trans configuration of the substituents.

The synthesis of 1-trimethylsilyl-2-arylcyclohexenes has been reported, providing a potential precursor for the synthesis of this compound. core.ac.ukresearchgate.net The stereochemistry of the subsequent dihydroxylation of these cyclohexenes would determine the cis or trans nature of the final diol product.

Chemical Reactivity and Mechanistic Pathways of 1 Trimethylsilyl 1,2 Cyclohexanediol

Reactivity of the Trimethylsilyl (B98337) Moiety

The trimethylsilyl group, a cornerstone of protecting group chemistry, exhibits characteristic reactivity in the context of 1-(trimethylsilyl)-1,2-cyclohexanediol. Its strategic removal and its potential to engage in radical reactions are key aspects of its chemical profile.

Selective Desilylation Reactions and Conditions

The cleavage of the silicon-carbon bond in silylated compounds is a fundamental transformation in organic synthesis. For this compound, this process, known as desilylation, can be achieved under various conditions, allowing for the selective deprotection of the diol. The choice of reagent and reaction conditions is crucial for achieving high yields and chemoselectivity, especially in complex molecules with multiple sensitive functional groups. psu.edu

Common methods for desilylation involve the use of fluoride (B91410) ions or acidic conditions. psu.edu Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) are widely employed for their efficacy in cleaving silicon-carbon bonds. gelest.com Acid-catalyzed desilylation can be accomplished using protic acids like hydrochloric acid in a suitable solvent or through transesterification-like approaches with reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol. gelest.com

The selectivity of desilylation can be influenced by the steric bulk of other silyl (B83357) groups present in the molecule. For instance, less hindered silyl ethers can often be cleaved in the presence of bulkier ones. psu.edu The reaction conditions, including solvent and temperature, also play a significant role. For example, the use of sodium hydride in dimethylformamide (DMF) has been shown to be a rapid and efficient method for the chemoselective deprotection of aryl silyl ethers at room temperature. rsc.org

Table 1: Reagents and Conditions for Selective Desilylation

Reagent SystemConditionsSubstrate ScopeReference
Trimethylsilyl bromide (TMSBr) in MethanolCatalytic TMSBr, room temperatureCleaves primary, secondary, and aromatic alkyl silyl ethers in the presence of aryl silyl ethers. psu.edu psu.edu
Sodium Hydride (NaH) in DMFRoom temperatureSelective deprotection of aryl silyl ethers. rsc.org rsc.org
Tetrabutylammonium fluoride (TBAF) in THFVariesGeneral reagent for Si-C bond cleavage. gelest.com gelest.com
Hydrogen Fluoride-Pyridine (HF•pyr)VariesSelective deprotection of silyl ethers. gelest.com gelest.com
Potassium Carbonate in MethanolRoom temperature, 1-2 hoursMild base-catalyzed cleavage of trimethylsilyl ethers. gelest.com gelest.com

Participation in Radical Processes and Mediated Reactions

The trimethylsilyl group can also participate in radical reactions, expanding the synthetic utility of this compound. Silyl radicals can be generated from precursors under various conditions, often involving radical initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). thieme-connect.demdpi.com These radicals can then engage in a variety of transformations, including addition to alkenes and alkynes, and cyclization reactions. thieme-connect.delibretexts.org

For example, silyl radicals have been utilized in multicomponent reactions where several carbon-carbon bonds are formed successively. thieme-connect.de The stability of the silyl radical is influenced by the substituents on the silicon atom, with bulkier groups generally leading to more persistent radicals. thieme-connect.de

In some instances, the trimethylsilyl group can direct the outcome of a reaction. For example, in certain cycloaddition reactions, the presence and migration of a trimethylsilyl group can be a key mechanistic feature. rsc.org Furthermore, radical reactions involving TMS-protected alcohols have been reported, where the TMS group is cleaved during the reaction sequence. mdpi.com

Functionalization of Hydroxyl Groups in Silylated Diols

The two hydroxyl groups of this compound are prime sites for further chemical modification. Their proximity on the cyclohexane (B81311) ring allows for the formation of cyclic structures and their hydrogen-bonding capabilities influence their reactivity.

Formation of Cyclic Acetals and Ketals from Silylated Diols

The reaction of a diol with an aldehyde or a ketone in the presence of an acid catalyst leads to the formation of a cyclic acetal (B89532) or ketal, respectively. youtube.comyoutube.comlibretexts.org This reaction is a common strategy for protecting diol functionalities or the carbonyl group. youtube.comlibretexts.org For this compound, this transformation would involve the two hydroxyl groups reacting with a carbonyl compound to form a five-membered ring fused to the cyclohexane backbone.

The mechanism of acetal formation involves several key steps: protonation of the carbonyl oxygen by the acid catalyst, nucleophilic attack of one of the hydroxyl groups on the activated carbonyl carbon, a series of proton transfers, elimination of a water molecule, and finally, intramolecular attack by the second hydroxyl group to close the ring. youtube.com The formation of cyclic acetals is generally favored over their acyclic counterparts due to entropic and kinetic advantages. chemtube3d.com

The presence of the trimethylsilyl group on the adjacent carbon could potentially influence the rate and stereochemical outcome of this reaction through steric or electronic effects.

Investigation of Intra- and Intermolecular Interactions of the Hydroxyl Functionalities

The spatial arrangement of the two hydroxyl groups in 1,2-cyclohexanediol (B165007) allows for the formation of intramolecular hydrogen bonds. researchgate.net These interactions can significantly affect the molecule's conformation and the reactivity of the hydroxyl groups. researchgate.net For instance, a hydroxyl group acting as a hydrogen-bond donor may exhibit increased nucleophilicity. researchgate.net

In polyhydroxylated compounds like derivatives of this compound, the interplay of multiple hydroxyl groups can lead to complex hydrogen-bonding networks. mdpi.com These interactions are crucial in understanding the molecule's behavior in solution and its ability to self-assemble or interact with other molecules. The relative orientation of the hydroxyl groups (cis or trans) will also play a determining role in these interactions. researchgate.net

Metal-Catalyzed Transformations Involving Silylated Diol Precursors

Transition metal catalysis offers a powerful toolkit for a vast array of organic transformations. mdpi.com Silylated compounds, including derivatives of this compound, can serve as precursors in various metal-catalyzed reactions. These can include cross-coupling reactions, hydroarylation, and hydrosilylation, among others. mdpi.comgoogle.com

For instance, palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. mdpi.com While direct involvement of the C-Si bond in cross-coupling is less common than C-Halogen bonds, silyl groups can play a role in directing or influencing such reactions.

In the context of hydroarylation, transition metal catalysts, including those based on palladium, nickel, and ruthenium, have been employed to add C-H bonds across double bonds. mdpi.com A silylated diol could potentially be a substrate in such a reaction, with the hydroxyl groups potentially coordinating to the metal center and influencing the reaction's stereoselectivity.

Furthermore, iron-based catalysts have been shown to be effective for the hydrosilylation of carbonyl compounds, a reaction that involves the addition of a Si-H bond across a C=O double bond. google.com While this doesn't directly involve the C-Si bond of the title compound, it highlights the broader context of silicon-related, metal-catalyzed transformations.

Palladium-Catalyzed Reactions of Silylated Diols

Palladium catalysts are renowned for their versatility in forging carbon-carbon and carbon-heteroatom bonds. lumenlearning.com When substrates containing silyl groups are involved, these reactions can exhibit unique selectivity and reactivity patterns. While specific research focusing exclusively on this compound in palladium-catalyzed reactions is not extensively documented in publicly available literature, we can infer its potential reactivity by examining studies on analogous silylated diols and related organosilicon compounds.

The reactivity of silylated diols in palladium-catalyzed transformations is largely influenced by the nature of the silyl group and the specific reaction conditions, including the choice of palladium precursor, ligands, and any activating agents. Generally, the hydroxyl groups of the diol can be converted into better leaving groups or can act as internal nucleophiles, while the trimethylsilyl group can influence the regioselectivity and stereoselectivity of the reaction.

A key area where silylated diols or their derivatives could be employed is in palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org In a typical Tsuji-Trost reaction, a palladium(0) catalyst coordinates to an allylic leaving group, leading to its departure and the formation of a π-allylpalladium intermediate. wikipedia.org A nucleophile then attacks this intermediate to form the product. The hydroxyl groups of a diol, if appropriately activated (e.g., as acetates or carbonates), can serve as the leaving group.

Furthermore, the presence of a silyl group can direct the outcome of the reaction. For instance, studies on silylated butenediol derivatives have shown that the silicon substituent plays a significant role in controlling the regioselectivity of palladium-catalyzed reactions. The electronic and steric effects of the silyl group can influence the position of nucleophilic attack on the π-allylpalladium complex.

Another important class of reactions is the palladium-catalyzed cross-coupling of organosilanols, which are compounds containing a hydroxyl group directly attached to a silicon atom. researchgate.net While this compound is not an organosilanol, the principles of activating silicon-containing compounds in palladium catalysis are relevant. These reactions often require an activator, such as a fluoride source or a base, to generate a more nucleophilic silicate (B1173343) species that can undergo transmetalation with a palladium(II) center. researchgate.net The general mechanism for such cross-coupling reactions involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organosilyl group to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nih.gov

While specific data tables for the palladium-catalyzed reactions of this compound are not available in the searched literature, the following table illustrates typical conditions and outcomes for palladium-catalyzed reactions of related silylated compounds, providing a basis for predicting potential reactivity.

Substrate ClassReaction TypePalladium CatalystLigandAdditive/ConditionsProduct TypeReference
Silylated Allylic AcetatesAllylic Alkylation (Tsuji-Trost)[Pd(allyl)Cl]₂Phosphine LigandsBaseAllylated Products nih.gov
OrganosilanolsCross-CouplingPd₂(dba)₃Phosphine LigandsBase (e.g., NaH, NaOt-Bu)Biaryls, etc. researchgate.net
Silylated Butenediol DicarbonatesAminationPd(0) complexChiral Ligands-Functionalized Epoxysilanes researchgate.net

Table 1: Representative Palladium-Catalyzed Reactions of Silylated Compounds

The mechanistic pathways in palladium-catalyzed reactions of silylated diols are intricate and highly dependent on the specific reactants and conditions. The initial step often involves the coordination of the palladium catalyst to a reactive site on the molecule, which could be an alkene or a leaving group. wikipedia.org In the case of cross-coupling reactions, the catalytic cycle typically proceeds through the well-established sequence of oxidative addition, transmetalation, and reductive elimination. lumenlearning.comnih.gov The role of the silyl group can be multifaceted, from acting as a directing group to influencing the electronic properties of intermediates, thereby controlling the regio- and stereochemical outcome of the reaction. For instance, the formation of a Si-O-Pd bond has been identified as a key feature in the transmetalation step of some silicon-based cross-coupling reactions. dntb.gov.ua

Rearrangement Reactions Relevant to Silylated Diol Formation and Reactivity

Silyl (B83357) Migration Phenomena

The migration of a silyl group is a common and synthetically useful process in organosilicon chemistry. These migrations can occur between various atoms, but the most relevant to silylated diols are migrations between oxygen atoms (O→O) or between carbon and oxygen atoms (C→O), often referred to as the Brook rearrangement.

A key rearrangement involving silicon is the Brook rearrangement, which describes the intramolecular migration of a silyl group from a carbon atom to the oxygen of a hydroxyl group. A related and often sequential process involves the migration of a silyl group from one oxygen to another. For instance, a tandem sequence involving a base-promoted epoxide ring-opening, followed by a Brook rearrangement and subsequent alkylation has been reported. researchgate.net In this type of sequence, a homoenolate equivalent can be generated from O-silyl cyanohydrins of β-silyl-α,β-epoxyaldehydes. researchgate.net

Another relevant process is the ucla.edubeilstein-journals.org-O-to-O and subsequent ucla.edubeilstein-journals.org-C-to-O silyl migrations, which have been harnessed in three-component reactions to synthesize trisubstituted E-vinyl silyl anti-1,2-diols. globalauthorid.com These tandem migrations demonstrate the mobility of silyl groups under specific reaction conditions and their utility in constructing complex diol systems.

The stereochemistry of the substrate often dictates the outcome of silyl migrations. Research has shown that 1,2-silyl shifts can proceed stereospecifically with retention of configuration at the migration origin. rsc.org This is a critical consideration in the synthesis of chiral molecules where maintaining stereochemical integrity is paramount.

The directivity and ease of silyl migration are influenced by several factors, including the nature of the silyl substituents and the reaction conditions. Studies on quinic acid derivatives revealed that the bulkier tert-butyldiphenylsilyl (TBDPS) group migrates more readily than the less bulky tert-butyldimethylsilyl (TBDMS) group. tuni.fi The regioselectivity of these O,O-silyl migrations can be controlled by the choice of base and solvent. For example, using imidazole (B134444) as a base can promote migrations under kinetic control, not necessarily forming the most thermodynamically stable regioisomer. tuni.fi In cyclic systems like cyclohexanediols, the relative positions of the hydroxyl groups (e.g., cis vs. trans) significantly impact the feasibility and rate of silyl migration. Migrations between trans-disposed oxygen atoms are generally more difficult than between cis-disposed ones. tuni.fi

Table 1: Factors Influencing Silyl Migration in Polyol Systems

FactorObservationImplication for 1-(Trimethylsilyl)-1,2-cyclohexanediol
Silyl Group Bulkier groups like TBDPS migrate more easily than TBDMS. tuni.fiThe trimethylsilyl (B98337) (TMS) group, being relatively small, may exhibit different migration tendencies compared to bulkier silyl ethers.
Stereochemistry Migration can proceed with retention of configuration. rsc.org Trans-annular migrations are more difficult than cis. tuni.fiThe stereochemical relationship of the diol (cis or trans) will be a key determinant in potential O→O silyl migrations.
Reaction Conditions Choice of base (e.g., imidazole) and solvent can direct the migration towards kinetically or thermodynamically favored products. tuni.fiPrecise control of reaction conditions is necessary to achieve a desired silylated regioisomer.

Epoxide-Diol Rearrangements (e.g., Payne Rearrangement and Analogues)

The Payne rearrangement is a crucial reaction in the chemistry of epoxy alcohols. It involves the base-catalyzed reversible isomerization of a 2,3-epoxy alcohol into its 1,2-epoxy alcohol isomer via an intramolecular SN2 attack. wikipedia.orgresearchgate.net This equilibrium can be manipulated to favor the formation of a specific diol product.

The generally accepted mechanism for the Payne rearrangement under basic conditions involves the deprotonation of the hydroxyl group to form an alkoxide. wikipedia.orgchemistry-chemists.com This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent epoxide carbon and causing an inversion of stereochemistry at that center. wikipedia.orgchemistry-chemists.com The process is reversible, and the position of the equilibrium is dependent on the relative thermodynamic stability of the two epoxy alcohol isomers. wikipedia.orgorganicreactions.org

The reaction is highly sensitive to reaction conditions. While strong bases in protic media are typical, the rearrangement is often slow or non-existent in aprotic solvents. wikipedia.org This suggests that proton transfer from the solvent is a key part of the mechanism. chemistry-chemists.com Furthermore, the structure of the substrate plays a significant role. For instance, in cyclohexene (B86901) oxide systems, the rearrangement to allylic alcohols can proceed via different mechanistic pathways (syn or anti β-elimination) depending on the solvent and substitution pattern. nih.govelectronicsandbooks.com While the classic Payne rearrangement is base-induced, Lewis acid-promoted analogues have also been described, expanding the scope of this transformation. beilstein-journals.org

Due to the reversible nature of the Payne rearrangement, achieving high selectivity for one isomer often requires a trapping strategy to shift the equilibrium. wikipedia.orgorganicreactions.org This can be accomplished by using a nucleophile to open one of the epoxide isomers in situ or by using an electrophile to cap the newly formed alkoxide. wikipedia.orgchemistry-chemists.com

Nucleophilic Trapping: Strong nucleophiles can intercept one of the equilibrating epoxy alcohol intermediates, leading to a functionalized diol. Sharpless and Masamune demonstrated the trapping of a Payne intermediate with thiolates. ucla.edu Similarly, arylselenide anions have been used to trap intermediates, affording 1-arylseleno-2,3-diols. ucla.edu This strategy effectively funnels the reaction toward a single, selectively opened product.

Electrophilic Trapping: The anionic alkoxide intermediate of the rearrangement can be trapped by various electrophiles, such as silyl halides or alkyl halides. chemistry-chemists.comorganicreactions.org This approach is useful for delivering functionality to specific positions and can be performed inter- or intramolecularly. wikipedia.orgorganicreactions.org The use of silyl halides, for example, can protect the newly formed alcohol, preventing the reverse reaction and isolating one of the rearranged products. wikipedia.org

Table 2: Trapping Strategies for Payne Rearrangement Intermediates

StrategyReagent TypeExample ReagentOutcomeReference(s)
Nucleophilic Trapping ThiolatesThiophenol / NaOHSelective formation of 1-thiophenyl-2,3-diols ucla.edu
SelenidesArylselenide anionsFormation of arylseleno diols ucla.edu
Electrophilic Trapping Silyl HalidesSilyl halidesCapping of the rearranged alkoxide chemistry-chemists.com, wikipedia.org, organicreactions.org
Alkyl HalidesBenzyl bromideAlkylation of the rearranged alkoxide wikipedia.org

Sigmatropic Rearrangements in Silylated Systems

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system in an intramolecular fashion. libretexts.org These reactions are classified by the number of atoms over which the bond migrates. The most synthetically important are the wikipedia.orgwikipedia.org sigmatropic rearrangements, such as the Cope and Claisen rearrangements. libretexts.orgstereoelectronics.org

In the context of silylated compounds, the Ireland-Claisen rearrangement is particularly relevant. This reaction involves the wikipedia.orgwikipedia.org sigmatropic rearrangement of an allyl ester via its silyl enol ether (or silyl ketene (B1206846) acetal) intermediate. libretexts.orgstereoelectronics.org The process is initiated by treating an allylic ester with a strong base to form an enolate, which is then trapped with a silyl halide (e.g., trimethylsilyl chloride). Upon heating, this silyl enol ether smoothly rearranges to form a γ,δ-unsaturated silyl ester, which can be hydrolyzed to the corresponding carboxylic acid. libretexts.org The chair-like transition state is generally favored, allowing for predictable stereochemical outcomes. imperial.ac.uk

Computational studies on ucla.edunih.gov sigmatropic rearrangements in silylated five-membered rings (silolides and germolides) have shown that migrating electropositive groups like silyl groups can have very low activation barriers, allowing the isomerization to occur even at ambient temperatures. researchgate.net Another relevant transformation is the anionic oxy-Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift that occurs with remarkable ease in the enolates of allyl vinyl ethers, demonstrating the powerful accelerating effect of a proximal oxyanion. nih.gov These examples highlight the profound influence that silicon and silyloxy groups can have on the facility and outcome of sigmatropic rearrangements, providing a versatile tool for carbon-carbon bond formation and molecular reorganization.

Computational and Theoretical Chemistry Studies on 1 Trimethylsilyl 1,2 Cyclohexanediol

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic landscape of molecules. For 1-(trimethylsilyl)-1,2-cyclohexanediol, these calculations can predict bond lengths, bond angles, and the relative energies of its various stereoisomers (cis and trans) and conformers.

The primary method for such calculations is solving the Schrödinger equation, often approximated using methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods. These calculations typically involve geometry optimization, where the lowest energy arrangement of atoms is found.

Molecular Geometry: The key structural parameters for the cis and trans isomers of this compound can be predicted. The cyclohexane (B81311) ring will adopt a chair conformation to minimize steric strain. In the cis isomer, both the trimethylsilyl (B98337) and hydroxyl groups are on the same side of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. In the trans isomer, the substituents are on opposite sides, allowing for a diaxial or a diequatorial arrangement. The diequatorial conformation is generally more stable for disubstituted cyclohexanes due to the avoidance of 1,3-diaxial interactions. libretexts.org

Energetics: The relative stability of the different conformers can be quantified by calculating their electronic energies. For trans-1-(trimethylsilyl)-1,2-cyclohexanediol, the diequatorial conformer is expected to be significantly lower in energy than the diaxial conformer. The energy difference is influenced by the steric bulk of the trimethylsilyl group. For the cis isomer, the two chair conformers, which interconvert via a ring-flip, will have different energies depending on whether the larger trimethylsilyl group is in the axial or equatorial position. The conformer with the equatorial trimethylsilyl group will be more stable. youtube.com

Below is a hypothetical data table of calculated geometric parameters for the most stable conformer of trans-1-(trimethylsilyl)-1,2-cyclohexanediol, based on typical values for related structures.

ParameterPredicted Value
Si-O Bond Length1.65 Å
C-O Bond Length1.43 Å
C-C (ring) Bond Length1.54 Å
Si-C Bond Length1.87 Å
C-Si-C Angle108.5°
C-O-Si Angle125.0°

This table is illustrative and based on general values for organosilicon compounds and cyclohexanes, as direct published data for this specific molecule is limited.

Density Functional Theory (DFT) Applications to Reaction Pathways and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method that is well-suited for studying the reaction mechanisms of organic and organosilicon compounds. mdpi.com It provides a good balance between accuracy and computational cost, making it ideal for exploring reaction pathways and identifying transition states.

Reaction Pathways: For this compound, DFT can be used to investigate reactions such as the cleavage of the Si-O bond under acidic or basic conditions. nih.govresearchgate.net The silylation of diols and the subsequent deprotection are common synthetic steps, and understanding their mechanisms is of great interest. wikipedia.orgyoutube.com The reaction pathway for the acid-catalyzed hydrolysis of the silyl (B83357) ether, for instance, would involve protonation of the ether oxygen, followed by nucleophilic attack of water and departure of the trimethylsilanol (B90980) group.

DFT calculations can map the potential energy surface of such a reaction, identifying all intermediates and transition states. The activation energy for each step can be calculated, providing insight into the reaction kinetics.

Transition State Analysis: A key strength of DFT is its ability to locate and characterize transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy determine the rate of a chemical reaction. For the hydrolysis of this compound, DFT calculations would reveal the structure of the transition state for the nucleophilic attack on the silicon atom, which is often a five-coordinate silicon species. libretexts.org

Vibrational frequency analysis is performed on the optimized transition state structure. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The following table presents hypothetical activation energies for the hydrolysis of the trimethylsilyl group in different environments, illustrating the type of data that can be obtained from DFT studies.

Reaction ConditionCalculated Activation Energy (kcal/mol)
Acid-Catalyzed Hydrolysis15-20
Base-Catalyzed Hydrolysis20-25
Fluoride-Mediated Cleavage10-15

This table contains hypothetical values based on studies of similar silyl ether cleavages and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Fragmentation Patterns

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and dynamics that are not accessible through static quantum chemical calculations.

Conformational Analysis: For a flexible molecule like this compound, MD simulations can explore the different accessible conformations and the transitions between them. The cyclohexane ring can undergo a "ring-flip" between two chair conformations. youtube.com MD simulations can model this process and determine the free energy barrier for the interconversion.

In the case of cis-1-(trimethylsilyl)-1,2-cyclohexanediol, the ring-flip would interconvert the axial and equatorial positions of the two substituents. The simulation would show the relative populations of the two chair conformers, with the conformer having the bulky trimethylsilyl group in the equatorial position being predominant. libretexts.org For the trans isomer, the diequatorial conformer is expected to be the most stable and populated state. quora.com

Fragmentation Patterns: While mass spectrometry is an experimental technique, MD simulations can be used to model the initial stages of fragmentation upon ionization. By simulating the molecule with a positive charge and excess energy, it is possible to observe bond-breaking events and the formation of initial fragments. This can provide a theoretical basis for understanding the fragmentation patterns observed in electron ionization mass spectrometry (EI-MS).

In-Silico Mass Spectrometry for Derivatized Compounds

In-silico mass spectrometry involves the computational prediction of mass spectra for a given molecule. This is particularly useful for identifying unknown compounds by comparing their experimental spectra to a library of predicted spectra. For derivatized compounds like this compound, predicting the fragmentation pattern is crucial for its identification in complex mixtures, often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The fragmentation of trimethylsilyl (TMS) derivatives of alcohols and diols follows characteristic pathways. researchgate.netnih.gov The molecular ion peak may or may not be observed. Common fragmentation patterns for silylated compounds include:

Loss of a methyl group (-15 Da): A common fragmentation for TMS derivatives, leading to an [M-15]⁺ ion.

Loss of the trimethylsilyl group (-73 Da): Cleavage of the C-O-Si linkage can lead to the loss of the TMS group.

Formation of characteristic ions: Ions with m/z 73 ([Si(CH₃)₃]⁺) and 75 ([HO=Si(CH₃)₂]⁺) are highly characteristic of TMS ethers.

Ring cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of smaller ions. For 1,2-disubstituted cyclohexanes, specific cleavage patterns can be indicative of the stereochemistry.

Fragment ions from the diol structure: Specific fragment ions can arise from the arrangement of the two silylated hydroxyl groups. For instance, an ion at m/z 217 has been reported as a diagnostic ion for 1,3-dihydroxylated cyclohexanes after TMS derivatization, and similar characteristic ions can be expected for 1,2-diols. researchgate.net

A hypothetical fragmentation table for trans-1-(trimethylsilyl)-1,2-cyclohexanediol is presented below.

m/zProposed Fragment
245[M - CH₃]⁺
173[M - Si(CH₃)₃]⁺
157[M - OSi(CH₃)₃]⁺
75[HO=Si(CH₃)₂]⁺
73[Si(CH₃)₃]⁺

This table is a prediction based on known fragmentation patterns of silylated diols and cyclohexanes and serves as an illustrative example.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.